molecular formula C9H10BrF2N B13317950 4-bromo-2,6-difluoro-N-(propan-2-yl)aniline

4-bromo-2,6-difluoro-N-(propan-2-yl)aniline

Cat. No.: B13317950
M. Wt: 250.08 g/mol
InChI Key: ZBLWMYJWBABBFL-UHFFFAOYSA-N
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Description

4-Bromo-2,6-difluoro-N-(propan-2-yl)aniline is an aniline derivative characterized by the presence of bromine and fluorine atoms at specific positions on the benzene ring. This compound is known for its versatility in chemical synthesis and its application in various fields such as organic electronics, pharmaceuticals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-2,6-difluoro-N-(propan-2-yl)aniline typically involves the following steps:

    Starting Material: The synthesis begins with 2,6-difluoroaniline.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2,6-difluoro-N-(propan-2-yl)aniline undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation: The aniline group can be oxidized to form corresponding nitro or azo compounds.

    Coupling Reactions: The compound can participate in palladium-catalyzed coupling reactions, such as Suzuki or Heck reactions, to form larger, more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents like dimethylformamide (DMF).

Major Products

    Nucleophilic Substitution: Formation of substituted anilines.

    Oxidation: Formation of nitroanilines or azo compounds.

    Coupling Reactions: Formation of biaryl compounds or other complex structures.

Scientific Research Applications

4-Bromo-2,6-difluoro-N-(propan-2-yl)aniline is utilized in various scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the development of fluorescent probes and bioactive molecules.

    Medicine: Investigated for its potential as a precursor in the synthesis of therapeutic agents.

    Industry: Used in the production of organic semiconductors, OLEDs, and other electronic materials.

Mechanism of Action

The mechanism of action of 4-bromo-2,6-difluoro-N-(propan-2-yl)aniline depends on its application. In organic synthesis, it acts as a versatile intermediate, participating in various reactions to form desired products. In biological applications, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2,6-difluoroaniline: Lacks the isopropyl group, making it less sterically hindered.

    2,6-Difluoroaniline: Lacks both the bromine and isopropyl groups, resulting in different reactivity.

    4-Bromo-2,5-difluoroaniline: Similar but with a different substitution pattern, affecting its chemical properties.

Uniqueness

4-Bromo-2,6-difluoro-N-(propan-2-yl)aniline is unique due to the combination of bromine, fluorine, and isopropyl groups, which confer specific reactivity and steric properties. This makes it a valuable intermediate in the synthesis of complex molecules and materials.

Properties

Molecular Formula

C9H10BrF2N

Molecular Weight

250.08 g/mol

IUPAC Name

4-bromo-2,6-difluoro-N-propan-2-ylaniline

InChI

InChI=1S/C9H10BrF2N/c1-5(2)13-9-7(11)3-6(10)4-8(9)12/h3-5,13H,1-2H3

InChI Key

ZBLWMYJWBABBFL-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC1=C(C=C(C=C1F)Br)F

Origin of Product

United States

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